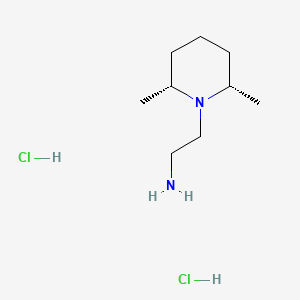![molecular formula C10H15Cl2NO B3107219 [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride CAS No. 1609406-35-0](/img/structure/B3107219.png)
[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride
Vue d'ensemble
Description
“[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride” is a chemical compound with the CAS Number: 1609406-35-0 . It has a molecular weight of 236.14 and its IUPAC name is 2-(4-chlorophenoxy)-N-ethylethanamine hydrochloride . This compound is typically stored at room temperature and is a solid in its physical form .
Synthesis Analysis
This compound is used as a building block for the synthesis of pharmaceuticals . It serves as an intermediate in the production of fine chemicals and other reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.14 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Studies have detailed the synthesis and chemical characterization of compounds related to [2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride, highlighting its utility in the preparation of radioactively labeled compounds for biological studies. For instance, the synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride showcases a methodology that could be adaptable for synthesizing analogs of this compound for research applications in pharmacokinetics and receptor binding studies (Yang Hong et al., 2008).
Pharmacological Tools
The compound has also been part of research aiming at the discovery of new pharmacological tools. For example, studies have identified nonpeptide agonists of the urotensin-II receptor, where compounds structurally related to this compound have served as leads in the development of selective drug-like agonists for research into cardiovascular diseases (G. Croston et al., 2002).
Chemical Reactions and Mechanisms
Research into chemical reactions and mechanisms involving this compound analogs has provided insights into synthetic routes and chemical properties of these compounds. For instance, the synthesis, characterization, and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate offer a glimpse into the chemical behavior and potential reactivity of this compound in various chemical contexts (James E. Johnson et al., 2006).
Environmental and Biological Applications
The compound and its derivatives have also been explored for environmental and biological applications. For example, the use of baker’s yeast-mediated reduction in the synthesis of specific alcohols from related compounds demonstrates the potential of biocatalysis in modifying this compound for various applications, including the development of environmentally friendly synthesis methods (M. Perrone et al., 2004).
Material Science and Corrosion Inhibition
In material science, research has been conducted on the corrosion inhibition properties of triazepines carboxylate compounds, which could extend to derivatives of this compound. Such studies indicate the potential utility of these compounds in protecting metals from corrosion, highlighting their significance in industrial applications (K. Alaoui et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNUCCVUAAXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
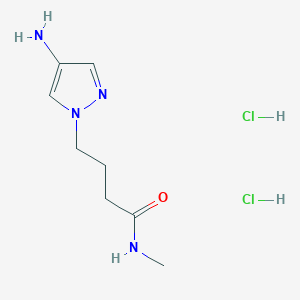
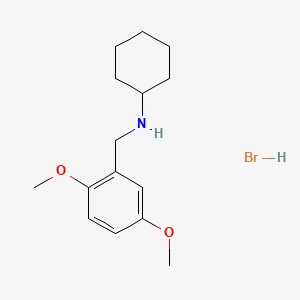

![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
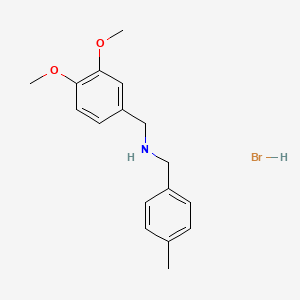
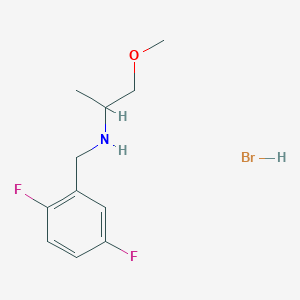

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
